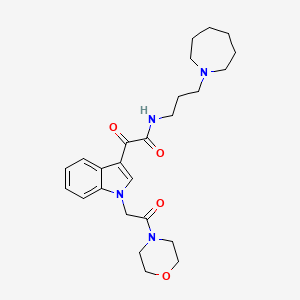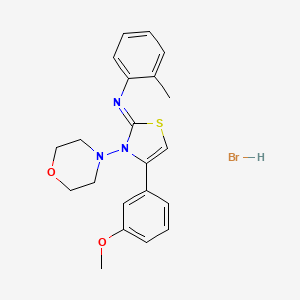
(1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclohexan-1-amine is a chiral compound that features a cyclohexane ring substituted with an amine group and a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and 3-fluoropyridine.
Formation of Intermediate: Cyclohexanone undergoes a reaction with a suitable amine to form an intermediate imine.
Reduction: The imine is then reduced to form the corresponding amine.
Substitution: The amine reacts with 3-fluoropyridine under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The amine group can undergo oxidation to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The fluoropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different substituents on the pyridine ring.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine:
Industry:
Material Science: Used in the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclohexan-1-amine involves its interaction with specific molecular targets. The fluoropyridine moiety may interact with enzymes or receptors, modulating their activity. The cyclohexane ring provides structural stability, while the amine group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
- (1R,2R)-2-(3-Chloropyridin-2-yl)oxycyclohexan-1-amine
- (1R,2R)-2-(3-Bromopyridin-2-yl)oxycyclohexan-1-amine
- (1R,2R)-2-(3-Methylpyridin-2-yl)oxycyclohexan-1-amine
Comparison:
- Fluorine Substitution: The presence of a fluorine atom in (1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclohexan-1-amine enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
- Biological Activity: The fluorinated compound may exhibit different biological activities due to the unique electronic properties of fluorine.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1R,2R)-2-(3-fluoropyridin-2-yl)oxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h3-4,7,9-10H,1-2,5-6,13H2/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISTYUDSKZSUJH-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)OC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-4-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2917059.png)


![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2917066.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-thiophen-2-ylpyrrolidine](/img/structure/B2917068.png)






![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2917076.png)
